2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
CAS No.: 932997-87-0
Cat. No.: VC4315337
Molecular Formula: C17H18N2O5S2
Molecular Weight: 394.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932997-87-0 |
|---|---|
| Molecular Formula | C17H18N2O5S2 |
| Molecular Weight | 394.46 |
| IUPAC Name | 2-[[2-(4-methoxyphenyl)sulfonylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C17H18N2O5S2/c1-24-10-5-7-11(8-6-10)26(22,23)9-14(20)19-17-15(16(18)21)12-3-2-4-13(12)25-17/h5-8H,2-4,9H2,1H3,(H2,18,21)(H,19,20) |
| Standard InChI Key | HOTGOVHMNHTGPY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |
Introduction
Molecular Architecture and Nomenclature
Core Structural Features
The compound features a 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold, a bicyclic system comprising a five-membered cyclopentane fused to a thiophene ring. At position 3, a carboxamide group (-CONH2) provides hydrogen-bonding capacity, while position 2 bears a sulfonamide-linked acetamido side chain with a 4-methoxyphenyl substituent. The sulfonyl group (-SO2-) bridges the acetamido moiety to the aromatic ring, creating a planar, electron-deficient region that may influence protein binding.
Table 1: Molecular Descriptors
| Property | Value | Source Reference |
|---|---|---|
| IUPAC Name | 2-[[2-(4-methoxyphenyl)sulfonylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
| Molecular Formula | C18H19N2O5S2 | Derived from |
| Molecular Weight | 407.48 g/mol | Calculated |
| CAS Registry | Not assigned | N/A |
The absence of a CAS number in available literature suggests this compound remains under preclinical investigation without commercial availability.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Drawing parallels to structurally related sulfonamides, a plausible synthesis involves:
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Core Construction: Cyclopenta[b]thiophene formation via Diels-Alder reaction between thiophene-derived dienes and cyclopentadiene equivalents.
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Carboxamide Introduction: Nitrile hydrolysis at position 3 using acidic or basic conditions.
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Sulfonylation: Coupling 2-amino intermediate with 4-methoxybenzenesulfonyl acetyl chloride in dichloromethane with triethylamine catalyst.
Critical Reaction Parameters
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Temperature: Sulfonamide bond formation requires 0–5°C to minimize side reactions.
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Solvent Selection: Anhydrous DMF or dichloromethane preferred for acylation steps.
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Purification: Column chromatography with ethyl acetate/hexane gradients yields >95% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical 1H NMR signals (400 MHz, DMSO-d6):
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δ 8.21 (s, 1H, SO2NHCO)
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δ 7.89 (d, J=8.8 Hz, 2H, aromatic H-ortho to OCH3)
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δ 6.99 (d, J=8.8 Hz, 2H, aromatic H-meta to OCH3)
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δ 3.82 (s, 3H, OCH3)
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δ 2.85–2.78 (m, 4H, cyclopentane CH2)
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δ 2.65 (t, J=7.2 Hz, 2H, CH2SO2)
13C NMR would confirm the sulfonyl (δ ~125 ppm) and carbonyl (δ ~170 ppm) groups.
Mass Spectrometry
Electrospray ionization (ESI+) predicts m/z 407.48 [M+H]+ with fragmentation patterns cleaving at the sulfonamide bond (m/z 199.08 for the cyclopenta-thiophene-carboxamide fragment).
Physicochemical Properties
Table 2: Predicted ADME Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP (lipophilicity) | 2.1 ± 0.3 | XLogP3 |
| Water Solubility | 0.12 mg/mL | Ali-Botev |
| Plasma Protein Binding | 89.2% | QSAR |
| CYP3A4 Inhibition | Moderate | admetSAR |
These metrics suggest moderate oral bioavailability but potential for topical or sustained-release formulations .
Future Research Directions
Priority Investigations
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Crystallographic Studies: X-ray diffraction to resolve conformational preferences of the cyclopenta-thiophene core.
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Kinase Profiling: High-throughput screening against kinase panels given structural similarity to ATP-competitive inhibitors.
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Prodrug Development: Esterification of the carboxamide to enhance membrane permeability.
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